molecular formula C8H10FN5 B11030718 {[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide

{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide

Cat. No.: B11030718
M. Wt: 195.20 g/mol
InChI Key: OMSPUXXPWCLNGK-UHFFFAOYSA-N
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Preparation Methods

    Industrial Production: Information regarding large-scale industrial production methods is limited. it is likely that the compound is synthesized using established chemical processes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The major products formed during these reactions would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic uses (e.g., antidiabetic properties, as it is related to biguanides).

      Industry: Possible applications in pharmaceuticals, agrochemicals, or materials science.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds. its uniqueness lies in the combination of the fluorophenyl group and the biguanide functionality.

    Biological Activity

    {[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluoroaniline moiety and an imino group, which may contribute to its interactions with various biological targets. The fluorine atom enhances certain properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacological effects.

    Synthesis and Characterization

    The synthesis of this compound can be achieved through multiple methods that aim to optimize yield while minimizing by-products. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and UV-VIS spectroscopy are essential for confirming the structure and purity of the compound.

    Antimicrobial Properties

    Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives in this class can demonstrate higher inhibition against resistant strains of bacteria compared to standard antibiotics like gentamycin .

    Table 1: Antimicrobial Activity Comparison

    CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
    This compoundTBDMRSA, E. coli
    GentamycinTBDVarious bacteria

    Cancer Therapy Potential

    The structural characteristics of this compound suggest potential applications in cancer therapy. Computer-aided drug design has indicated that similar compounds may interact with specific protein targets involved in cancer cell proliferation and survival. Molecular docking studies have been performed to understand these interactions better, focusing on proteins associated with tumor growth.

    Case Study: Molecular Docking Analysis
    In a recent study, molecular docking simulations were conducted using the compound against several cancer-related proteins. The results showed promising binding affinities, indicating that the compound could serve as a lead for further drug development in oncology.

    The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with essential cellular processes such as:

    • Inhibition of DNA synthesis : Similar compounds have been shown to inhibit enzymes critical for DNA replication.
    • Disruption of cell membrane integrity : Antimicrobial activity may involve compromising bacterial cell membranes.

    Properties

    IUPAC Name

    1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10FN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OMSPUXXPWCLNGK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)N=C(N)N=C(N)N)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10FN5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    195.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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